N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
The compound N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold renowned for its versatility in medicinal chemistry. Pyrrolo[2,3-d]pyrimidines are nitrogen-fused heterocycles with demonstrated bioactivities, including kinase inhibition, antimicrobial, and anticancer effects .
This compound features a 2-(1H-indol-3-yl)ethyl side chain at the N-position and a 2-methoxyethyl substituent at the 7-position, distinguishing it from other derivatives. The indole moiety may enhance hydrophobic interactions with biological targets, while the methoxyethyl group could improve solubility compared to more lipophilic substituents (e.g., cyclopentyl or butyl groups) .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-25-20-16(21(29)26(2)22(25)30)12-18(27(20)10-11-31-3)19(28)23-9-8-14-13-24-17-7-5-4-6-15(14)17/h4-7,12-13,24H,8-11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLLLKQJEONGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NCCC3=CNC4=CC=CC=C43)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse sources.
Chemical Structure and Composition
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O4 |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1021023-21-1 |
The compound's biological activity is primarily attributed to its interaction with various cellular pathways. It has been observed to exhibit significant antiproliferative effects against several cancer cell lines. In particular, it targets pathways involved in cell cycle regulation and apoptosis.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Studies : The compound demonstrated a strong inhibitory effect on the proliferation of melanoma cell lines with IC50 values ranging from 3.89 μM to 66.59 μM depending on the specific cell line tested . For example:
These results indicate that the compound may effectively inhibit tumor growth in specific types of cancer.
Antibacterial Activity
The compound also exhibits antibacterial properties. It has been tested against various strains of bacteria, showing promising results in inhibiting growth:
- Minimum Inhibitory Concentration (MIC) : Some derivatives of compounds related to this structure have shown low MIC values against resistant strains like MRSA, indicating potential for treating bacterial infections .
Case Studies
- Melanoma Treatment : In a controlled study involving human melanoma cell lines (A375 and B16-F10), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could be a viable candidate for further development as an anticancer drug .
- Antibacterial Screening : Another study evaluated the antibacterial activity of related indole derivatives against Mycobacterium tuberculosis. The tested compounds displayed significant activity with MIC values as low as 0.98 μg/mL against resistant strains .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
